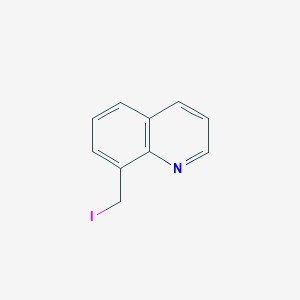

8-(Iodomethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(iodomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYKJKSNQSDMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CI)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376665 | |

| Record name | 8-(iodomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215606-70-5 | |

| Record name | 8-(iodomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 8-(Iodomethyl)quinoline

An In-depth Technical Guide to the Synthesis and Characterization of 8-(Iodomethyl)quinoline

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structure marries the biologically significant quinoline scaffold with a highly reactive iodomethyl group, making it an ideal intermediate for introducing the quinoline moiety into more complex molecular architectures. This guide provides a comprehensive overview of the efficient synthesis of this compound, its detailed spectroscopic characterization, and its applications. We present a field-proven, two-step synthetic protocol commencing from 8-methylquinoline, followed by an in-depth analysis of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The causality behind experimental choices, key reactivity patterns, and handling considerations are discussed to provide a holistic understanding for professionals in drug development and organic synthesis.

The Strategic Importance of this compound

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic framework allows for favorable π-stacking interactions with biological targets, while the nitrogen atom can influence solubility and serve as a hydrogen bond acceptor.[1] Derivatives of quinoline exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[3][4]

Within this class, 8-substituted quinolines are of particular interest. The substituent at the 8-position can significantly modulate the electronic properties and biological activity of the entire molecule.[3] this compound, in particular, serves as a powerful synthetic intermediate. The C-I bond in the iodomethyl group is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile attachment of the quinoline-8-yl-methyl scaffold to a wide variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions), providing a direct route to novel and potentially therapeutic compounds.[3]

Synthesis of this compound: A Validated Approach

The most reliable and common route to this compound involves a two-step sequence starting from the commercially available 8-methylquinoline. The strategy is to first convert the methyl group into a more reactive bromomethyl group, which is then transformed into the desired iodomethyl group via a halide exchange reaction.

Synthetic Strategy: Rationale and Workflow

The chosen pathway involves:

-

Radical Bromination: Conversion of 8-methylquinoline to 8-(bromomethyl)quinoline. This is typically achieved using N-bromosuccinimide (NBS) as a bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method is selective for the benzylic position, leaving the aromatic quinoline core intact.

-

Finkelstein Reaction: Conversion of 8-(bromomethyl)quinoline to this compound. This classic SN2 reaction involves treating the alkyl bromide with sodium iodide in acetone.[5] The reaction is driven to completion because sodium iodide is soluble in acetone, while the resulting sodium bromide is not, causing it to precipitate out of the solution and shift the equilibrium forward according to Le Châtelier's principle.[5][6]

This two-step process is favored for its high efficiency, mild conditions, and the commercial availability of the starting materials.

Caption: A two-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of 8-(Bromomethyl)quinoline

-

Reaction Setup: To a solution of 8-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-(bromomethyl)quinoline.

Protocol 2.2.2: Synthesis of this compound (Finkelstein Reaction)

-

Reaction Setup: Dissolve 8-(bromomethyl)quinoline (1.0 eq) in anhydrous acetone.

-

Addition of Reagent: Add sodium iodide (NaI) (1.5 eq) to the solution. The NaI should be dried in an oven prior to use for best results.

-

Reaction: Heat the mixture to reflux. A white precipitate (NaBr) will begin to form. The reaction is typically complete in 2-3 hours and can be monitored by TLC.

-

Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with water to remove any remaining inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.[7]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of physical property measurements and spectroscopic analysis provides a self-validating system for structural confirmation.

Summary of Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈IN | [3] |

| Molecular Weight | 269.08 g/mol | [3] |

| Appearance | Pale yellow to brownish solid | [3] |

| Boiling Point | 344.2 °C at 760 mmHg | [3] |

| Solubility | Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO) | [3] |

| CAS Number | 215606-70-5 | [3] |

Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint of the molecule.

Caption: Workflow for the structural verification of this compound.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound in CDCl₃:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and a characteristic singlet for the CH₂ group.

-

Aromatic Region (δ 7.4-8.9 ppm): Six protons will appear in this region, exhibiting complex coupling patterns typical of the quinoline system. The protons at positions 5 and 7 are most affected by the substituent at position 8.[3]

-

Methylene Protons (δ ~4.5-5.0 ppm): A singlet corresponding to the two protons of the -CH₂I group is expected. The significant downfield shift is due to the deshielding effect of the adjacent iodine atom.

-

-

¹³C NMR: The spectrum will show 10 distinct carbon signals.

-

Aromatic Carbons (δ ~120-150 ppm): Nine signals corresponding to the carbons of the quinoline ring.

-

Methylene Carbon (δ ~5-15 ppm): A signal at a high field (upfield) for the -CH₂I carbon. The "heavy atom effect" of iodine typically shifts the signal of the attached carbon upfield.

-

3.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

-

~3050 cm⁻¹: C-H stretching vibrations from the aromatic quinoline ring.

-

~1600, ~1500, ~1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic heterocyclic system.[8]

-

~1200 cm⁻¹: A C-I stretching vibration may be observed in the fingerprint region, although it is often weak.

-

~830-750 cm⁻¹: C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.[8]

3.2.3 Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 269, corresponding to the molecular weight of the compound [C₁₀H₈IN]⁺.[3]

-

Key Fragmentation: A characteristic fragmentation pathway would be the loss of an iodine radical (•I, 127 Da) to give a stable quinolin-8-ylmethyl cation at m/z = 142. This fragment ([M-I]⁺) is often the base peak in the spectrum.

Reactivity, Handling, and Applications

Chemical Reactivity

The synthetic utility of this compound stems from the reactivity of the C-I bond. The iodomethyl group is an excellent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows it to act as a "handle" for attaching the quinoline moiety to other molecules.

Simultaneously, the quinoline ring itself can undergo further functionalization. Electrophilic aromatic substitution (e.g., nitration, sulfonation) typically occurs on the benzene ring, favoring the 5- and 8-positions. However, since the 8-position is already substituted, electrophilic attack would be directed primarily to the 5-position. Nucleophilic attack generally occurs on the pyridine ring at the 2- and 4-positions.[9]

Caption: Relationship between structure and application for this compound.

Handling and Stability

This compound should be handled with care. Like many alkyl iodides, it can be a lachrymator and an irritant. It is also potentially sensitive to light and elevated temperatures, which can cause decomposition through the homolytic cleavage of the C-I bond.[10]

-

Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Applications in Drug Discovery and Synthesis

The primary application of this compound is as a versatile intermediate.[3]

-

Medicinal Chemistry: It is used to synthesize novel quinoline-based compounds for biological screening. By reacting it with various amines, phenols, or other nucleophiles attached to pharmacophores, chemists can rapidly generate libraries of potential drug candidates. The resulting compounds are often investigated for anticancer and antimicrobial activities.[3][11]

-

Organic Synthesis: It serves as a key building block for constructing larger, more complex molecular frameworks where the quinoline unit is required for its electronic or structural properties.

-

Materials Science: The ability of the quinoline nitrogen to coordinate with metals makes its derivatives useful in the development of new materials with unique optical or electronic properties.[3]

Conclusion

This compound is a high-value intermediate whose synthesis and characterization are fundamental skills for researchers in drug discovery and chemical synthesis. The presented two-step synthetic route from 8-methylquinoline is robust, efficient, and scalable. A thorough understanding of its spectroscopic properties (NMR, IR, MS) is critical for ensuring the quality and identity of the material before its use in further synthetic transformations. Its inherent reactivity, coupled with the proven biological significance of the quinoline scaffold, ensures that this compound will remain a frequently utilized building block in the pursuit of novel therapeutics and functional materials.

References

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Ghiuș, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. Available at: [Link]

-

SATHEE. Finkelstein Reaction. Available at: [Link]

-

Wikipedia. Finkelstein reaction. Available at: [Link]

-

Ghiuș, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Available at: [Link]

-

Organic Chemistry Portal. Finkelstein Reaction. Available at: [Link]

-

Organic Syntheses. Procedure 10. Available at: [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0033731). Available at: [Link]

-

NIST. Quinoline, 8-methyl-. NIST WebBook. Available at: [Link]

-

PubMed. 8-Iodo-quinolinium chloride dihydrate. Available at: [Link]

-

Scribd. Reactivity Quinoline. Available at: [Link]

-

Aute, M. Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Available at: [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

-

Chemiz. (2025, July 19). Finkelstein Reaction. YouTube. Available at: [Link]

-

PubChem. 8-Methylquinoline. Available at: [Link]

-

ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]

-

Wikipedia. 8-Hydroxyquinoline. Available at: [Link]

-

ResearchGate. C(8)−H iodination of quinoline N‐oxides with N‐iodosuccinimide. Available at: [Link]

-

PubMed. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Available at: [Link]

-

ScienceDirect. Review on recent development of quinoline for anticancer activities. Available at: [Link]

-

National Institutes of Health. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

-

ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Available at: [Link]

-

ACS Publications. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Available at: [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

- Google Patents. CN109053569B - Method for synthesizing 8-hydroxyquinoline.

-

YouTube. (2020, October 26). Reactivity of Quinoline. Available at: [Link]

-

NIST. 8-Hydroxyquinoline. NIST WebBook. Available at: [Link]

-

NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]

-

ResearchGate. The 3800-550 cm⁻¹ (2.63-18.18 μm) IR spectra of quinoline (C₉H₇N).... Available at: [Link]

-

NIST. Quinoline. NIST WebBook. Available at: [Link]

-

Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Buy this compound | 215606-70-5 [smolecule.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 8-(Iodomethyl)quinoline in various solvents

An In-Depth Technical Guide to the Solubility and Stability of 8-(Iodomethyl)quinoline

Foreword: A Guide for the Modern Researcher

In contemporary drug discovery and chemical synthesis, the efficiency of our workflows and the integrity of our results are paramount. The quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs for indications ranging from cancer to malaria.[1][2][3] this compound represents a highly valuable, yet reactive, intermediate. Its utility lies in the strategic introduction of the quinoline moiety into larger, more complex molecules via the reactive iodomethyl group. However, this same reactivity presents significant challenges in handling, storage, and formulation. An incomplete understanding of a compound's fundamental physicochemical properties—namely its solubility and stability—can lead to failed experiments, irreproducible results, and wasted resources.

This guide is structured to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this compound. We move beyond mere data presentation to explore the causal mechanisms behind its behavior. By adopting the perspective of a senior application scientist, this document aims to equip you not only with protocols but with the scientific rationale required to troubleshoot and optimize your own experimental designs.

Section 1: Physicochemical Profile and Predicted Behavior

To understand the solubility and stability of this compound, we must first examine its molecular structure. The molecule is a fusion of two key components: the rigid, aromatic quinoline core and the highly reactive 8-iodomethyl substituent.

-

The Quinoline Core: As a heterocyclic aromatic compound, the quinoline ring system is largely hydrophobic. The lone nitrogen atom imparts weak basicity (for the parent quinoline, the pKa of its conjugate acid is approximately 4.9), meaning it can be protonated under acidic conditions.[4][5] This property is a critical lever for manipulating aqueous solubility.

-

The 8-(Iodomethyl) Group: This functional group defines the molecule's reactivity and significantly influences its physical properties. The carbon-iodine (C-I) bond is the least stable of the carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity is the primary driver of the compound's instability. Furthermore, the large, polarizable iodine atom increases the molecule's overall lipophilicity and molecular weight, generally leading to reduced solubility in aqueous media compared to simpler analogs like 8-methylquinoline.

Based on this structure, we can predict that this compound will be:

-

Solubility: Readily soluble in a range of common organic solvents but sparingly soluble in neutral water.[4][6] Its aqueous solubility is expected to increase significantly at a pH below its pKa due to the formation of a more polar quinolinium salt.[7]

-

Stability: Susceptible to degradation via nucleophilic attack on the benzylic carbon. This makes it vulnerable to hydrolysis, especially under conditions that favor SN1 or SN2 reactions (e.g., presence of water, heat, acidic or basic catalysts). The quinoline ring's aromatic nature also suggests a potential for photolytic degradation upon exposure to UV or visible light.[6][8]

Section 2: Solubility Profile

The selection of an appropriate solvent is a critical first step in nearly every application, from chemical synthesis and purification to formulation for biological assays. A thorough understanding of a compound's solubility profile is therefore indispensable.

Quantitative Solubility Data

While comprehensive, experimentally-derived solubility data for this compound is not widely published, a qualitative and semi-quantitative profile can be reliably inferred from the behavior of related quinoline derivatives.[4][9] The following table summarizes the expected solubility in various classes of solvents, which should be experimentally verified for any critical application.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Field Insights |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The quinoline nitrogen can act as a hydrogen bond acceptor, and the overall molecule has sufficient polarity to interact favorably with alcohols. These are excellent solvents for purification and for preparing concentrated stock solutions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | Strong dipole-dipole interactions facilitate the dissolution of the polar quinoline structure. DMSO is a common choice for creating high-concentration stock solutions for biological screening, though its potential for reactivity should be considered.[9] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at solvating moderately polar to nonpolar organic compounds and are frequently used in synthesis workups and chromatography. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | While less polar than the aforementioned solvents, ethers are generally good solvents for aromatic compounds. Solubility may be lower than in alcohols or DMSO. |

| Apolar | Hexanes, Toluene | Low to Moderate | The aromatic nature of toluene allows for some π-stacking interactions, leading to moderate solubility. Solubility in aliphatic hydrocarbons like hexanes is expected to be poor due to the polarity imparted by the nitrogen and iodine atoms. |

| Aqueous Systems | Water, PBS (pH 7.4) | Very Low | The large, hydrophobic quinoline ring system dominates, leading to poor aqueous solubility at neutral pH. |

| Aqueous Acids | 0.1 M HCl | High | Protonation of the quinoline nitrogen (pKa ~4.9) forms a quinolinium salt, which is ionic and thus highly water-soluble. This is the most common strategy for dissolving quinoline-based compounds in aqueous media.[7] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is the gold standard for determining solubility.[10] It is designed to ensure that the solvent is fully saturated with the compound, providing a true measure of its solubility limit under specified conditions.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C for room temperature solubility) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended for quinoline derivatives to ensure complete saturation.[10]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm) that does not bind the compound.

-

Quantification: Accurately dilute a known volume of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Caption: Shake-Flask Solubility Determination Workflow.

Section 3: Stability Profile and Degradation Pathways

The utility of this compound as a synthetic intermediate is directly tied to its controlled reactivity. Uncontrolled degradation leads to loss of starting material, formation of impurities, and potentially hazardous conditions. Stability testing, particularly forced degradation, is a systematic way to identify a molecule's intrinsic vulnerabilities.[8]

Chemical Stability and Key Degradation Pathways

The primary point of instability in this compound is the C-I bond. The following degradation pathways are the most probable:

-

Hydrolytic Degradation: This is likely the most common degradation pathway in the presence of water. The iodomethyl group can undergo nucleophilic substitution by water to form 8-(hydroxymethyl)quinoline and hydroiodic acid (HI). This reaction can be accelerated by elevated temperatures and is often catalyzed by acidic or basic conditions.

-

Photolytic Degradation: Quinoline and its derivatives are known to be sensitive to light.[6][8] High-energy photons (UV or high-intensity visible light) can induce homolytic cleavage of the weak C-I bond, generating radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products and often a visible color change (e.g., yellowing or browning).[6]

-

Thermal Degradation: At elevated temperatures, the molecule may have enough energy to undergo decomposition even in the absence of other reagents. This is a critical consideration for any synthetic step requiring heat.

-

Oxidative Degradation: While the quinoline ring is relatively stable to oxidation, the iodomethyl group can be susceptible to attack by strong oxidizing agents.[4]

Forced Degradation Studies

Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance.[12] By subjecting the compound to harsh conditions, we can rapidly identify likely degradation products and develop stability-indicating analytical methods.

| Stress Condition | Typical Reagents/Conditions | Expected Outcome for this compound |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Degradation expected. Formation of 8-(hydroxymethyl)quinoline. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Rapid degradation expected via SN2 attack by hydroxide. Formation of 8-(hydroxymethyl)quinoline. |

| Oxidation | 3% H₂O₂, Room Temp | Potential for degradation, though likely slower than hydrolysis. |

| Thermal | 60-80°C (Solid & Solution) | Degradation is possible, especially over extended periods in solution. |

| Photolytic | High-intensity visible and UV light (ICH Q1B conditions) | High likelihood of degradation. Expect discoloration and multiple degradation products due to radical pathways.[8] |

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Hydrolysis: Mix the stock solution with equal volumes of 0.2 M HCl and 0.2 M NaOH in separate vials to achieve final acid/base concentrations of 0.1 M.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂.

-

Thermal: Place vials of the stock solution in a temperature-controlled oven.

-

Photolytic: Expose a vial of the stock solution in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.[8]

-

-

Incubation: Incubate all samples under the specified conditions. A parallel set of control samples (stock solution with water) should be kept at room temperature, protected from light.

-

Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the reactions for the acid and base samples by neutralizing them.

-

Quantification: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining. Monitor for the appearance of new peaks, which represent degradation products.

Caption: Forced Degradation Stability Assessment Workflow.

Recommended Storage and Handling

Based on its predicted stability profile, this compound should be handled as a reactive and sensitive compound.

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and dark place to minimize hydrolytic and photolytic degradation.[13]

-

Handling: Avoid exposure to light, moisture, and high temperatures. Use in a well-ventilated area. It is advisable to prepare solutions fresh for sensitive applications. If stock solutions must be stored, they should be kept at low temperatures (-20°C or below) and protected from light.

Section 4: Analytical Methodologies for Quantification

Accurate quantification is the bedrock of both solubility and stability studies. The choice of analytical method depends on the required sensitivity, selectivity, and the sample matrix.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse technique for purity assessment and quantification.[11][14] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient is a common starting point for quinoline derivatives. UV detection is effective as the quinoline ring is a strong chromophore. A "stability-indicating" method is one that can separate the parent compound from all known degradation products.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For studies requiring higher sensitivity or for the structural elucidation of unknown degradation products, LC-MS/MS is the preferred method.[15] It provides molecular weight and fragmentation information that is invaluable for identifying the chemical structures of impurities and degradants.[16]

Conclusion

This compound is a molecule of significant synthetic potential, but its utility is tempered by its inherent reactivity. This guide has established that its solubility is highly dependent on the solvent system, with good solubility in most polar organic solvents but poor, pH-dependent solubility in aqueous media. The key to its use in aqueous systems is acidification to form the soluble quinolinium salt.

The compound's stability is governed by the reactive iodomethyl group, which is susceptible to both hydrolysis and photolysis. Forced degradation studies are essential to understand its degradation profile and to develop robust analytical methods. For successful application in research and development, this compound must be stored under cool, dry, and dark conditions and handled with care to prevent unwanted degradation. By understanding and controlling these fundamental properties, researchers can fully leverage the synthetic power of this valuable quinoline derivative.

References

- (Jan. 17, 2026).

- BenchChem. (n.d.). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. BenchChem.

- Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.

- (n.d.). Analytical Methods. Royal Society of Chemistry.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- ASTM International. (2020). Standard Test Method for Free Halogens in Halogenated Organic Solvents and Their Admixtures. ASTM D4755-95(2020).

- (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR).

- Iacob, A. T., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 734.

- Ahmad, Y., & Qureshi, I. H. (n.d.). The 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research.

- BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.

- Carl ROTH. (n.d.).

- Rittmann, B. E., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology Letters, 2(11), 301-305.

- T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.

- European Medicines Agency. (2023).

- (n.d.).

- Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189.

- ChemicalBook. (n.d.). 8-Iodo quinoline synthesis.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic Chemistry, 128, 106112.

- Balke, J., et al. (2012). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Journal of Molecular Biology, 421(4-5), 264-277.

- Wikipedia. (n.d.). Quinoline.

- Wang, J., et al. (2011). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain.

- Al-Majed, A. A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Critical Reviews in Analytical Chemistry, 1-19.

- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- Wang, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4153.

- (n.d.).

- Paul, K., & Dhiman, M. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 109, 104633.

- (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....

- Singh, A., & Singh, M. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.

- (n.d.). Reactivity Quinoline. Scribd.

- (n.d.). Preparation and Properties of Quinoline. Scribd.

- Vidal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6067-6077.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline.

- (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- BenchChem. (n.d.).

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. ijfmr.com [ijfmr.com]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acgpubs.org [acgpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. database.ich.org [database.ich.org]

- 13. carlroth.com [carlroth.com]

- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 15. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Role of the Iodomethyl Group as an Electron-Withdrawing Modulator in Quinoline Scaffolds

An In-depth Technical Guide:

Abstract

The quinoline ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and versatile biological activities. The strategic functionalization of this heterocyclic system is paramount for fine-tuning its physicochemical and pharmacological characteristics. Among the various substituents, the iodomethyl group (–CH₂I) presents a compelling case for nuanced electronic modulation. This guide provides a comprehensive technical exploration of the electron-withdrawing effects of the iodomethyl group when appended to a quinoline core. We will dissect its fundamental inductive properties, provide validated synthetic protocols for its introduction, detail rigorous experimental and computational methods for characterizing its electronic influence, and discuss its impact on the overall reactivity of the quinoline system. This document serves as a practical and theoretical resource for professionals seeking to leverage the iodomethyl group in the rational design of novel quinoline-based molecules.

The Iodomethyl Group: A Profile in Inductive Electron Withdrawal

The electronic influence of a substituent on an aromatic or heterocyclic ring can be broadly categorized into two primary mechanisms: the inductive effect and the resonance effect. The iodomethyl group's character is overwhelmingly dominated by the inductive effect (-I) .

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule.[1] It arises from the difference in electronegativity between adjacent atoms, causing a permanent polarization of the bond.[2][3] In the iodomethyl group, the iodine atom is significantly more electronegative (≈2.66 on the Pauling scale) than the carbon atom (≈2.55). This disparity causes the electron density in the C-I σ-bond to be pulled towards the iodine atom. This carbon, now partially electron-deficient, subsequently withdraws electron density from the quinoline ring carbon to which it is attached. This pull is relayed through the sigma bond framework, reducing the overall electron density of the quinoline ring system.[4]

-

Resonance Effect (Mesomeric Effect): The resonance effect involves the delocalization of π-electrons across the conjugated system. The iodomethyl group, being a saturated sp³-hybridized carbon linker, cannot participate in π-conjugation with the quinoline ring. Therefore, it exerts no significant resonance effect (+M or -M).

This purely inductive withdrawal distinguishes the iodomethyl group from substituents like halogens directly attached to the ring, which exhibit a more complex interplay of a deactivating inductive effect and a weakly activating resonance effect.[5][6] The consequence of this electron withdrawal is a tangible modulation of the quinoline's fundamental properties, most notably its basicity and reactivity.

Synthetic Routes to Iodomethylquinolines

The preparation of iodomethylquinolines is crucial for their study and application. Two robust methods are presented here: a modern direct C-H activation approach and a classic two-step conversion strategy.

Protocol 1: Palladium-Catalyzed Direct C(sp³)-H Iodination of Methylquinolines

This state-of-the-art method allows for the direct conversion of a methyl group on the quinoline ring into an iodomethyl group, offering high efficiency and regioselectivity. The following protocol is adapted from the work of Jia et al.[7][8]

Methodology:

-

Reaction Setup: To an oven-dried reaction vial, add the desired methylquinoline substrate (e.g., 8-methylquinoline, 0.1 mmol, 1.0 equiv.), Iodine (I₂, 0.1 mmol, 1.0 equiv.), (Diacetoxyiodo)benzene (PhI(OAc)₂, 0.2 mmol, 2.0 equiv.), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 10 mol%).

-

Solvent Addition: Add 1,2-Dichloroethane (DCE, 2 mL) to the vial.

-

Reaction Execution: Seal the vial and stir the mixture at ambient temperature for 30 minutes.

-

Workup and Purification: Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to quench excess iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired iodomethylquinoline.

This protocol is particularly effective for 8-methylquinolines, where the nitrogen atom can act as a directing group for the palladium catalyst.[9][10]

Protocol 2: Halogen Exchange via the Finkelstein Reaction

The Finkelstein reaction is a classic and reliable Sₙ2 method for converting alkyl chlorides or bromides into alkyl iodides.[11][12] It can also be adapted for alcohols after their conversion to a better leaving group, such as a tosylate or mesylate.[13]

Methodology (from a chloromethyl precursor):

-

Reaction Setup: Dissolve the starting chloromethylquinoline (1.0 equiv.) in acetone.

-

Reagent Addition: Add sodium iodide (NaI, 1.5 - 3.0 equiv.) to the solution. Sodium iodide is soluble in acetone, which is key to the reaction's success.

-

Reaction Execution: Heat the mixture to reflux and stir. The reaction is driven to completion by the precipitation of sodium chloride (NaCl), which is insoluble in acetone.[14] Monitor the reaction progress by TLC.

-

Workup: After the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the precipitated NaCl.

-

Purification: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Further purification can be achieved by recrystallization or column chromatography.

Synthetic Workflow Overview

The choice of synthetic route depends on the availability of the starting material. Direct iodination is more atom-economical if the methylquinoline is available, while the Finkelstein reaction is excellent for converting from other readily accessible precursors like hydroxymethyl- or chloromethylquinolines.

Caption: Synthetic pathways to iodomethylquinolines.

Characterizing the Electron-Withdrawing Effect

A multi-faceted approach combining physical organic chemistry, spectroscopy, and computational modeling provides a robust characterization of the iodomethyl group's electronic impact.

Experimental Quantification: Hammett Analysis via pKa Determination

The Hammett equation provides a powerful means to quantify the electronic effect of a substituent on a reaction center.[15] For quinolines, the basicity of the ring nitrogen (pKa of its conjugate acid) is highly sensitive to the electronic effects of substituents. An electron-withdrawing group will lower the pKa, indicating a weaker base.[16][17]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Prepare a stock solution of the iodomethylquinoline of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., 50% ethanol/water).

-

Titration Setup: Place a known volume of the quinoline solution in a beaker with a magnetic stir bar. Calibrate and insert a pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise aliquots. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the quinoline has been protonated).

-

Hammett Plot Construction: Measure the pKa for a series of meta- and para-substituted quinolines under identical conditions. Plot log(Kₐ/Kₐ₀) against the known Hammett sigma constants (σ) for these substituents, where Kₐ is the acid dissociation constant for the substituted quinoline's conjugate acid and Kₐ₀ is for unsubstituted quinoline. The σ value for the iodomethyl group can then be determined from its measured pKa and the resulting linear correlation.

| Substituent (at C-7) | Hammett Constant (σm) | Expected Effect on pKa |

| –NH₂ | -0.16 | Increase (Stronger Base) |

| –OCH₃ | +0.12 | Decrease (Weaker Base) |

| –CH₃ | -0.07 | Increase (Stronger Base) |

| –H | 0.00 | Baseline |

| –Cl | +0.37 | Decrease (Weaker Base) |

| –CN | +0.61 | Decrease (Weaker Base) |

| –CH₂I | To be determined | Expected Positive Value |

Table 1: Representative Hammett constants (σm) and their expected effect on quinoline basicity.

Caption: Logic flow for Hammett analysis.

Spectroscopic Evidence: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides direct insight into the electronic environment of nuclei. The electron-withdrawing nature of the iodomethyl group causes a deshielding effect on nearby nuclei, resulting in downfield shifts in the NMR spectrum.[18]

-

¹H NMR: The protons of the –CH₂I group are expected to resonate at a significantly higher chemical shift (δ ≈ 3.5-4.5 ppm) compared to the protons of a simple methyl group (δ ≈ 2.5 ppm) on a quinoline ring. Protons on the quinoline ring adjacent to the iodomethyl substituent will also experience a downfield shift.

-

¹³C NMR: The carbon of the –CH₂I group will appear at a low field (δ ≈ 5-20 ppm), a characteristic region for alkyl halides.[19] The quinoline carbon directly attached to the substituent will also be shifted downfield, providing clear evidence of the inductive withdrawal.[20][21]

Theoretical Validation: Computational Chemistry

Density Functional Theory (DFT) calculations offer a powerful, in-silico method to visualize and quantify electronic effects.[22][23]

Computational Workflow:

-

Geometry Optimization: The molecular structure of the iodomethylquinoline is optimized to find its lowest energy conformation using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: A frequency calculation is performed to confirm the structure is a true energy minimum.

-

Electronic Property Calculation: Single-point energy calculations are used to derive properties like molecular orbitals and the electrostatic potential.

Key Analyses:

-

Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution on the molecule's surface.[24][25] Regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are blue.[26][27] For an iodomethylquinoline, the MEP map is predicted to show a less negative (less red) region around the quinoline nitrogen compared to unsubstituted quinoline, visually confirming the reduced basicity. A region of positive potential (blue) will be localized on the hydrogens of the iodomethyl group.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity.[28] An electron-withdrawing group like –CH₂I is expected to lower the energy of both the HOMO and LUMO compared to the parent quinoline.[29] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap often correlates with higher reactivity.[23]

Caption: Standard workflow for DFT analysis.

Impact on Quinoline Reactivity

The introduction of the iodomethyl group has a dual effect on the reactivity of the quinoline molecule.

-

Reactivity of the Quinoline Ring: The quinoline ring system is inherently electron-deficient in the pyridine ring, making it susceptible to nucleophilic attack at positions 2 and 4.[30][31] The benzene ring is more electron-rich and undergoes electrophilic substitution, primarily at positions 5 and 8. The strong inductive withdrawal of the –CH₂I group further deactivates the entire ring system towards electrophilic aromatic substitution (EAS) .[32] The reaction rate for nitration or halogenation, for example, would be significantly slower than for unsubstituted quinoline. The position of the –CH₂I group will dictate which sites are most deactivated.

-

Reactivity of the Iodomethyl Group: The C-I bond is the weakest of the carbon-halogen bonds, making iodine an excellent leaving group. This renders the iodomethyl group highly susceptible to nucleophilic substitution (Sₙ2) reactions . This reactivity transforms iodomethylquinolines into valuable synthetic intermediates, allowing for the facile introduction of a wide variety of other functional groups (e.g., -OH, -OR, -CN, -NHR, -SR) at that position.

Conclusion

The iodomethyl group functions as a potent and purely inductive electron-withdrawing substituent on the quinoline scaffold. Its presence measurably decreases the basicity of the quinoline nitrogen and deactivates the ring towards electrophilic attack. This guide has provided validated synthetic protocols for creating iodomethylquinolines via direct C-H activation or Finkelstein reaction, and outlined a rigorous framework for characterization using Hammett analysis, NMR spectroscopy, and DFT calculations. Furthermore, the inherent reactivity of the C-I bond makes these compounds versatile building blocks for further molecular elaboration. For researchers in drug discovery and materials science, the iodomethyl group is not merely a placeholder for iodine, but a strategic tool for the precise electronic tuning of quinoline-based architectures.

References

-

Zhang, M.-L., Zhang, X.-L., Guo, R.-L., Wang, M.-Y., Zhao, B.-Y., Yang, J.-H., & Jia, Q. (2022). Switchable, Reagent-Controlled C(sp³)–H Selective Iodination and Acetoxylation of 8-Methylquinolines. The Journal of Organic Chemistry. Available at: [Link]

-

American Chemical Society. (2022). Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines. Available at: [Link]

-

ACS Publications. (2022). Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2022). Pd‐catalysed iodination of 8‐methylquinolines with I2. Available at: [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Available at: [Link]

-

ResearchGate. (2002). Correlation between the quinoline nitrogen pKa (pKa1) and the Hammett constant. Available at: [Link]

-

Driscoll, E. W., Hunt, J. R., & Dawlaty, J. M. (2016). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. The Journal of Physical Chemistry Letters, 7(11), 2093–2099. Available at: [Link]

- Google Patents. (2009). Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.

-

RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Available at: [Link]

-

Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University. Available at: [Link]

-

MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6668. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

-

National Institutes of Health (NIH). (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

-

Chemistry Online. (2022). Quinolines and isoquinolines. Available at: [Link]

-

ResearchGate. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... Available at: [Link]

-

Semantic Scholar. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Available at: [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

-

Wikipedia. (n.d.). Inductive effect. Available at: [Link]

-

YouTube. (2020). Reactivity of Quinoline. Available at: [Link]

-

AdiChemistry. (n.d.). INDUCTIVE EFFECT-Positive-Negative-Definition-Examples-Applications. Available at: [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of (a) the monomers 1–7... Available at: [Link]

-

MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. Available at: [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Available at: [Link]

-

University of Zurich. (n.d.). Molecular Electrostatic Potential (MEP). Available at: [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Available at: [Link]

-

Wiley Online Library. (2024). Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding. Available at: [Link]

-

BYJU'S. (n.d.). Finkelstein Reaction. Available at: [Link]

-

Allen Career Institute. (n.d.). Inductive Effect- Characteristics, Types, Examples and Applications. Available at: [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

-

Quora. (2016). Are halogens considered as electron withdrawing group? Available at: [Link]

-

Brainly.in. (2024). Ch2 negative show which inductive effect. Available at: [Link]

-

SATHEE. (n.d.). Finkelstein Reaction. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding. Available at: [Link]

-

University of Calgary. (n.d.). Consider the following substituent constants (o values) and answer each of the following in terms of the. Available at: [Link]

-

Unacademy. (n.d.). Finkelstein Reaction. Available at: [Link]

-

Science Info. (2023). Finkelstein reaction. Available at: [Link]

-

Avogadro. (2022). Viewing Electrostatic Potential Maps. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential map of compounds. Available at: [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

-

YouTube. (2017). 01.05 Electrostatic Potential Maps, Dipole Moments, and Partial Charges. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

-

ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

-

PubMed. (2020). Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation. Available at: [Link]

Sources

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. Inductive effect - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Inductive Effect- Characteristics, Types, Examples and Applications. [allen.in]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. Finkelstein Reaction [unacademy.com]

- 14. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 15. web.viu.ca [web.viu.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. compoundchem.com [compoundchem.com]

- 20. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 23. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 24. MEP [cup.uni-muenchen.de]

- 25. youtube.com [youtube.com]

- 26. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. gcwgandhinagar.com [gcwgandhinagar.com]

- 31. youtube.com [youtube.com]

- 32. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the Reactivity and Chemical Properties of 8-(Iodomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Iodomethyl)quinoline is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of quinoline, a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, this compound possesses a unique combination of structural features that impart valuable chemical reactivity and biological activity.[1] The presence of the iodomethyl group at the 8-position of the quinoline scaffold makes it a versatile intermediate for the synthesis of more complex molecules and a potent alkylating agent in various chemical transformations.[1] This guide provides a comprehensive overview of the core reactivity and chemical properties of this compound, offering insights into its synthesis, characterization, and applications, particularly in the realm of drug discovery and development.

Physicochemical Properties and Characterization

This compound, with the molecular formula C₁₀H₈IN, has a molecular weight of approximately 269.08 g/mol .[1] The compound's structure is characterized by the quinoline bicyclic system with an iodomethyl substituent at the C8 position. The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of both the nitrogen atom in the quinoline ring and the iodine atom in the methyl substituent.[1] This electronic profile is crucial in dictating the molecule's reactivity.

Spectroscopic Data

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of quinoline derivatives provides valuable information about the substitution pattern on the aromatic rings.[2][3] For this compound, the protons on the quinoline ring would exhibit characteristic chemical shifts and coupling patterns. The methylene protons of the iodomethyl group would appear as a singlet, typically in the range of 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent iodine atom.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule. The carbon of the iodomethyl group would appear at a characteristic upfield chemical shift compared to a standard methyl group due to the "heavy atom effect" of iodine. The chemical shifts of the quinoline ring carbons would be influenced by the position of the iodomethyl substituent.[2]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching vibrations of the aromatic quinoline ring and the methylene group.

-

C=C and C=N stretching vibrations within the quinoline ring system, typically in the 1600-1400 cm⁻¹ region.[4]

-

C-I stretching vibration, which would appear in the far-infrared region.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.[5] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of an iodine atom or the entire iodomethyl group, providing further structural confirmation.

Synthesis of this compound

While various methods exist for the synthesis of quinoline and its derivatives, a common route to this compound involves the modification of a pre-existing quinoline scaffold. A plausible and efficient method is the radical-initiated iodination of 8-methylquinoline.

Experimental Protocol: Radical Iodination of 8-Methylquinoline

This protocol describes a representative procedure for the synthesis of this compound from 8-methylquinoline using N-iodosuccinimide (NIS) as the iodine source and benzoyl peroxide as a radical initiator.

Materials:

-

8-Methylquinoline

-

N-Iodosuccinimide (NIS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium thiosulfate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-iodosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a convenient and easy-to-handle source of iodine radicals under these reaction conditions.

-

Benzoyl Peroxide (BPO): BPO acts as a radical initiator, which upon heating, generates phenyl radicals that abstract a hydrogen atom from the methyl group of 8-methylquinoline, initiating the chain reaction.

-

Carbon Tetrachloride: CCl₄ is a common solvent for radical reactions due to its inertness. Other non-polar solvents like benzene or cyclohexane can also be used.

-

Sodium Thiosulfate Wash: This step is crucial to remove any unreacted iodine and other oxidizing species from the reaction mixture.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dominated by the lability of the carbon-iodine bond, making it an excellent substrate for nucleophilic substitution reactions. The electron-deficient nature of the quinoline ring also influences its overall reactivity profile.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is as an alkylating agent. The iodomethyl group is highly susceptible to attack by a wide range of nucleophiles, proceeding through a typical S_N2 mechanism. The iodine atom is an excellent leaving group, facilitating these reactions.

This compound readily reacts with primary and secondary amines to form the corresponding 8-(aminomethyl)quinoline derivatives. These products are often of interest in medicinal chemistry due to their potential biological activities.

Experimental Protocol: Reaction with Piperidine

This protocol outlines the synthesis of 8-(piperidin-1-ylmethyl)quinoline.

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Dichloromethane or Ethyl acetate for extraction

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1 equivalent) in acetonitrile, add piperidine (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify the product by column chromatography if necessary.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amine product. The final product can be characterized by NMR and mass spectrometry to confirm the successful substitution.

Similarly, this compound reacts with thiols in the presence of a base to form thioether derivatives.

Experimental Protocol: Reaction with Thiophenol

This protocol describes the synthesis of 8-((phenylthio)methyl)quinoline.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate for extraction

-

Water and Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C and add thiophenol (1.1 equivalents) dropwise.

-

Allow the mixture to stir at 0°C for 30 minutes to form the sodium thiophenolate.

-

Add a solution of this compound (1 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent.

-

Purify the crude product by column chromatography.

Authoritative Grounding: The reactivity of alkyl halides with nucleophiles is a fundamental concept in organic chemistry. The protocols described are based on well-established procedures for S_N2 reactions.

Applications in Drug Development

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common motif in a wide range of biologically active compounds.[6] this compound serves as a key building block for the synthesis of novel quinoline derivatives with potential therapeutic applications.

Anticancer Agents

Many quinoline derivatives have demonstrated significant anticancer activity.[7][8][9][10] The ability of this compound to act as an alkylating agent makes it a precursor for compounds that can potentially interact with biological nucleophiles, such as DNA and proteins, a mechanism often exploited in cancer chemotherapy.[11] By reacting this compound with various nucleophiles containing pharmacophoric groups, libraries of new compounds can be synthesized and screened for their cytotoxic activity against cancer cell lines.[7][12]

Antimicrobial Agents

The quinoline core is also present in numerous antimicrobial agents. Derivatives of this compound can be synthesized to explore new antibacterial and antifungal agents. The introduction of different side chains via nucleophilic substitution can modulate the lipophilicity and electronic properties of the molecule, which can in turn affect its antimicrobial potency and spectrum of activity.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound (Predicted and from related compounds)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈IN | [1] |

| Molecular Weight | 269.08 g/mol | [1] |

| ¹H NMR (Predicted) | ||

| -CH₂I | ~4.5-5.0 ppm (s, 2H) | General NMR Principles |

| Quinoline-H | ~7.0-9.0 ppm (m, 6H) | [2][3] |

| ¹³C NMR (Predicted) | ||

| -CH₂I | ~5-15 ppm | General NMR Principles |

| Quinoline-C | ~120-150 ppm | [2] |

| IR (Predicted, cm⁻¹) | ||

| C-H (aromatic) | ~3100-3000 | [4] |

| C=C, C=N (aromatic) | ~1600-1400 | [4] |

Visualization of Key Concepts

Logical Relationship: Reactivity of this compound

Caption: Workflow from synthesis to application.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis with significant potential in the development of new therapeutic agents. Its facile synthesis from readily available precursors and its high reactivity towards a broad range of nucleophiles make it an attractive building block for creating diverse molecular libraries. The insights provided in this guide, from detailed experimental protocols to an understanding of its underlying chemical properties, are intended to empower researchers and scientists in their pursuit of novel and impactful chemical entities. Further exploration of the reactivity of this compound and the biological activities of its derivatives will undoubtedly continue to be a fruitful area of research.

References

-

Arafa, W. A. A., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health. [Link]

-

Chan, S. H., et al. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Institutes of Health. [Link]

-

Panchal, V. R., & Vaghela, B. P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 546-567. [Link]

-

Lam, K.-H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

-

ResearchGate. (2025, November 18). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Link]

-

Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.). Blokhin Chemical. [Link]

-

ResearchGate. (2025, November 18). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Link]

-

ResearchGate. (2025, August 9). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

-

ResearchGate. (2025, August 10). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

Pop, R., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. [Link]

-

Pérez-Pereda, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Glasgow. [Link]

-

Mphahlele, M. J., et al. (2015). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. National Institutes of Health. [Link]

-

Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. [Link]

-

Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I₂-mediated desulfurative cyclization. RSC Advances, 11(49), 30889-30893. [Link]

-

Abboud, M. I., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2025, August 9). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. [Link]

-

Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]

-

Reinheimer, J. D., & Bunnett, J. F. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]

-

Koutsoumpis, S. A., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. National Institutes of Health. [Link]

-

Al-Amin, M. (2008). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

Sources

- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 4. compoundchem.com [compoundchem.com]